Product packaging for 3,3-Dichloro-1-phenylpiperidin-2-one(Cat. No.:)

3,3-Dichloro-1-phenylpiperidin-2-one

Cat. No.: B8091167
M. Wt: 244.11 g/mol
InChI Key: XNZJWVBGHGKZEG-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-phenylpiperidin-2-one (CAS 1823966-84-2) is a high-purity piperidine derivative supplied as a key synthetic intermediate for pharmaceutical research and development . Its molecular formula is C₁₁H₁₁Cl₂NO, with a molecular weight of 244.12 g/mol . This compound is primarily utilized in the synthesis of novel, biologically active molecules, with a significant focus on the development of central nervous system (CNS) agents . The dichlorinated lactam structure serves as a versatile scaffold for further functionalization, enabling medicinal chemists to create diverse compound libraries for screening . Early-stage research has explored its potential as a precursor for compounds with anticonvulsant and analgesic properties . The compound should be stored at room temperature and is intended for use by qualified research professionals only . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl2NO B8091167 3,3-Dichloro-1-phenylpiperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloro-1-phenylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-11(13)7-4-8-14(10(11)15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWVBGHGKZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,3 Dichloro 1 Phenylpiperidin 2 One

Precursor Synthesis and Starting Material Derivatization

The foundation of the synthesis lies in the preparation of acyclic precursors that contain the necessary phenylamino (B1219803) and pentanoyl fragments destined to form the final heterocyclic system.

The N-phenyl group in the target molecule originates from aniline (B41778) or its derivatives. Aniline is a readily available commercial chemical. For the synthesis of the title compound, unsubstituted aniline is the primary starting material. The synthesis of substituted anilines, if required for derivative synthesis, typically involves the nitration of an aromatic ring followed by reduction.

For the direct lineage of 3,3-Dichloro-1-phenylpiperidin-2-one , aniline serves as the key nucleophile. Its reaction with an appropriate electrophile initiates the formation of the carbon-nitrogen bond essential for the piperidinone backbone. orgsyn.org

A crucial step is the creation of a linear precursor that combines the aniline moiety with a five-carbon chain terminating in a carboxylic acid derivative. A common and effective strategy involves the acylation of aniline with a 5-halopentanoyl chloride, such as 5-chloropentanoyl chloride. This reaction forms an N-phenyl-5-halopentanamide, which is primed for subsequent intramolecular cyclization.

The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. google.com The resulting amide is a stable intermediate that can be purified before the ring-closing step.

Table 1: Synthesis of N-phenyl-5-chloropentanamide

Reactant 1Reactant 2SolventBaseTypical YieldReference
Aniline5-Chloropentanoyl chlorideDichloromethane (DCM) or ToluenePyridine>90% google.com

An alternative, though less direct, route involves the reaction of aniline with glutaric anhydride (B1165640). This forms N-phenylglutarimide, which would require subsequent selective reduction and ring-opening steps to generate a suitable carboxylic acid precursor for the specific dichlorination strategy. orgsyn.orgorgsyn.org

Construction of the Piperidin-2-one Ring System

With the linear precursor in hand, the next phase focuses on constructing the six-membered lactam ring. This is followed by the key dichlorination step at the C-3 position.

The most direct method to form the 1-phenylpiperidin-2-one (B1595996) ring is through the intramolecular amidation of the previously synthesized N-phenyl-5-chloropentanamide. This reaction, a form of intramolecular nucleophilic substitution, involves the deprotonation of the amide N-H group to form a nucleophilic anion. This anion then attacks the terminal carbon bearing the halogen, displacing it and closing the six-membered ring. mdpi.com

This cyclization is often promoted by a strong base capable of deprotonating the amide, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.com The successful formation of the lactam ring yields 1-phenylpiperidin-2-one .

The final transformation to the target compound involves the dichlorination of the C-3 position of the 1-phenylpiperidin-2-one ring. This position, being alpha to the carbonyl group, can be halogenated. A robust method for achieving geminal dichlorination at such a position is the use of phosphorus pentachloride (PCl₅). The reaction likely proceeds through the formation of an enol or enolate intermediate, which then reacts with the chlorinating agent. This method has been documented for the synthesis of the analogous compound, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), indicating its applicability.

Table 2: Synthesis and Dichlorination of 1-Phenylpiperidin-2-one

StepPrecursorReagent(s)ProductTypical ConditionsReference
CyclizationN-phenyl-5-chloropentanamideNaH1-Phenylpiperidin-2-oneTHF, Room Temp. mdpi.commdpi.com
Dichlorination1-Phenylpiperidin-2-onePCl₅This compoundChlorobenzene (B131634), 55°CAnalogous Synthesis

While intramolecular amidation represents a more conventional route, radical cyclization offers an alternative for constructing the piperidine (B6355638) ring system. mdpi.com In a hypothetical radical-based approach, a precursor such as an N-(pent-4-en-1-yl)aniline derivative could be employed.

This process would involve the generation of a radical, typically on the nitrogen or an associated atom, which then adds to the tethered alkene in a 6-exo-trig cyclization. The resulting alkyl radical would then be quenched by a hydrogen atom source. While powerful for creating substituted piperidines, this method is less direct for producing the specific 1-phenylpiperidin-2-one precursor needed for the final dichlorination step, as it does not inherently install the C-2 carbonyl group. mdpi.com Such a strategy would require additional oxidation steps post-cyclization to form the required lactam.

Cyclization Strategies

Multicomponent Reactions Incorporating Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation by combining three or more starting materials. acs.orgnih.gov This approach offers significant advantages in terms of atom economy and operational simplicity over traditional multi-step linear syntheses. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the synthesis of highly functionalized piperidinone cores through MCRs is well-established, suggesting a viable pathway. acs.orgresearchgate.net

For instance, cascade reactions involving radical processes have been shown to be effective in producing substituted piperidinones from readily available reagents in one pot. acs.org A four-component reaction can generate up to three stereogenic centers with high bond-forming efficiency. acs.org Similarly, five-component reactions have been developed for the diastereoselective synthesis of polysubstituted 2-piperidinones. researchgate.net A hypothetical MCR approach to the 1-phenylpiperidin-2-one skeleton could involve the condensation of an aniline derivative, an aldehyde, and a suitable three-carbon building block capable of cyclization into the lactam ring. The introduction of the geminal dichloro group would likely be a subsequent step, as incorporating halogenated building blocks directly into complex MCRs can be challenging.

Table 1: Examples of Multicomponent Reactions for Piperidinone Synthesis

Reaction Type Components Key Features Resulting Structure
Radical Cascade acs.org Acrylate, Isonitrile, Sulfonyl Oxime, Radical Initiator Forms three C-C bonds and one C-N bond in one pot. Highly substituted piperidinones.
Five-Component Cascade researchgate.net Aromatic Aldehyde (2 equiv.), Nitrile, Dialkyl Malonate, Ammonium Acetate Diastereoselective synthesis. Polysubstituted 2-piperidinones.

Ring-Closing Metathesis as a Potential Approach

Ring-Closing Metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated rings. nih.gov The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to intramolecularly couple two alkene functional groups. nih.govnih.gov

A potential RCM strategy for synthesizing a precursor to this compound would involve a diene substrate, such as N-allyl-N-(pent-4-enoyl)aniline. The RCM reaction would cyclize this precursor to form an unsaturated lactam, 1-phenyl-3,4-dihydropyridin-2(1H)-one. This intermediate could then undergo further reactions, including reduction of the double bond and subsequent chlorination at the C3 position. The success of RCM can be influenced by factors such as catalyst choice, solvent, and temperature, with potential side reactions like alkene isomerization sometimes occurring. orgsyn.org

Introduction of Geminal Dichloro Functionality

The introduction of the two chlorine atoms onto the same carbon (a geminal dichloride) is the defining feature of the target molecule. This can be achieved either by halogenating the piperidinone ring after its formation or by incorporating the dichloro group into a precursor before cyclization.

Halogenation of Pre-formed Lactam Ring Systems

The most direct method for preparing the target compound involves the α,α-dichlorination of the corresponding lactam, 1-phenylpiperidin-2-one. This type of reaction is analogous to the well-known alpha-halogenation of ketones. wikipedia.orgleah4sci.com The reaction proceeds via an enol or enolate intermediate, which then attacks an electrophilic chlorine source. libretexts.org

A documented synthesis for a closely related analogue, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. chemicalbook.com In this procedure, the starting lactam is heated with PCl₅ in a solvent like chlorobenzene to yield the desired geminal dichloride in high yield. chemicalbook.com This demonstrates the feasibility of direct dichlorination on the pre-formed piperidinone scaffold. The mechanism likely involves the conversion of the lactam carbonyl to a vinyl chloride-like intermediate, which facilitates the subsequent introduction of the chlorine atoms at the alpha position.

Sequential Chlorination Procedures

Controlling the degree of halogenation at an α-carbon can be achieved by carefully selecting the reaction conditions. wikipedia.org Sequential chlorination, leading from a mono-chloro to a di-chloro product, is highly dependent on whether the reaction is performed in an acidic or basic medium.

Under acidic conditions, the rate-determining step is typically the formation of the enol. libretexts.org The introduction of the first electron-withdrawing halogen atom destabilizes the transition state for further enolization, making the second halogenation step slower than the first. wikipedia.org This allows for the isolation of the mono-halogenated product by using a controlled stoichiometry of the halogenating agent.

In contrast, under basic conditions, the first halogenation makes the remaining α-hydrogen more acidic due to the inductive effect of the halogen. wikipedia.orglibretexts.org This accelerates the rate of the second (and any subsequent) deprotonation and halogenation. Consequently, it is often difficult to stop the reaction at the mono-halogenated stage, and the reaction tends to proceed to exhaustive halogenation, making it a suitable method for producing geminal dihalides. libretexts.org

Table 2: Comparison of Acidic vs. Basic Conditions for α-Halogenation

Condition Intermediate Rate of Second Halogenation Typical Outcome
Acidic Enol Slower than the first Mono-halogenation is favored. wikipedia.org

Halogenation of Carbonyl Precursors

An alternative strategy involves introducing the geminal dichloro group to an open-chain precursor before the ring-forming cyclization step. One such approach is the dichlorination of a 1,3-dicarbonyl compound. For example, a β-keto ester or a β-diketone could be subjected to geminal dichlorination. nih.govresearchgate.net Flavin-dependent halogenase (FDH) enzymes have been shown to catalyze the gem-dichlorination of 1,3-diketone substrates in biosynthetic pathways, highlighting the chemical accessibility of this transformation. nih.govresearchgate.net

Another method involves the direct conversion of an aldehyde functional group into a geminal dichloride. Reagents such as phthaloyl chloride have been shown to effectively transform aldehydes into geminal dichlorides under mild conditions. organic-chemistry.org A synthetic route could therefore envision a precursor molecule containing an aldehyde group, which is first converted to a dichloromethyl group, followed by a cyclization reaction to form the final piperidinone ring.

Stereocontrolled Synthesis (where applicable for derivatives)

The target molecule, this compound, does not possess a stereocenter at the C3 position. However, for the synthesis of derivatives of this compound that may have stereocenters at other positions on the piperidinone ring (e.g., C4, C5, or C6), stereocontrolled methods are crucial. mdpi.com

Strategies for achieving stereocontrol in the synthesis of piperidinone rings are diverse. They include substrate-controlled reactions, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. Asymmetric catalysis, using chiral catalysts, can be employed to set stereocenters during the ring-forming process. mdpi.com For example, palladium-catalyzed enantioselective aza-Heck cyclizations have been used to form chiral piperidine rings. mdpi.com

Furthermore, stereocontrolled strategies can be applied to modify the piperidinone scaffold. For instance, a modular and stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides has been achieved through the catalytic ring-opening of bridged δ-lactam-γ-lactones, demonstrating that complex stereochemical arrangements on the piperidinone ring can be accessed with high fidelity. nih.gov Such methods would be essential for creating libraries of chiral analogues of this compound for further study.

Asymmetric Induction in Cyclization Reactions

Currently, there are no specific reports on the asymmetric synthesis of this compound. However, the field of asymmetric synthesis offers several strategies that could theoretically be applied to generate chiral piperidinone precursors. Asymmetric approaches to related 3-substituted piperidinones often rely on chiral auxiliaries, chiral catalysts, or biocatalytic methods. researchgate.netacademax.comsnnu.edu.cnresearchgate.net

One potential, though unverified, strategy could involve an asymmetric Michael addition. An appropriately substituted chiral amine could be added to an α,β-unsaturated ester, followed by cyclization. The stereochemistry would be directed by the chiral auxiliary, which could then be removed. Another approach is the use of chiral phosphoric acid catalysts, which have been successfully employed in the asymmetric aza-Michael cyclization to form 3-spiropiperidines. whiterose.ac.uk

Biocatalysis represents another frontier. The use of enzymes like transaminases or imine reductases has enabled the asymmetric synthesis of trisubstituted piperidines from achiral precursors with high enantioselectivity. researchgate.net A chemo-enzymatic strategy could potentially be designed to produce a chiral 3-monosubstituted piperidinone, which would then require a subsequent dichlorination step.

Diastereoselective Halogenation Strategies

The primary challenge in synthesizing this compound stereoselectively is the diastereoselective introduction of two chlorine atoms at the C3 position. Direct dichlorination of the parent 1-phenylpiperidin-2-one often leads to a mixture of products and lacks stereocontrol. For instance, a known, non-stereoselective method to synthesize the structurally similar 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one employs phosphorus pentachloride (PCl₅) in chlorobenzene, a harsh method that does not offer diastereoselectivity. chemicalbook.com

Modern synthetic methods for stereoselective halogenation are an active area of research. While not yet applied to this specific substrate, strategies involving electrophilic halogenating agents in combination with chiral catalysts or auxiliaries could offer a future pathway. For example, the development of catalytic systems for the activation of halogen sources like N-chlorosuccinimide (NCS) could potentially be adapted for the dichlorination of a pre-formed enolate or enamine derived from 1-phenylpiperidin-2-one. The challenge would lie in controlling the facial selectivity for two consecutive chlorination events.

Research on the regio- and stereoselective bromochlorination of dienes using in-situ generated reagents highlights the ongoing efforts to control complex halogenations, which may one day be applicable to substrates like piperidinones. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in minimal solvent, can significantly reduce chemical waste and simplify purification. While no solvent-free synthesis of this compound has been reported, catalytic syntheses of other heterocyclic compounds have been achieved under solvent-free conditions. google.com A hypothetical solvent-free approach for the synthesis of the piperidinone backbone could involve the direct reaction of aniline with a derivative of adipic acid at elevated temperatures, possibly with a solid acid catalyst, before the final chlorination step.

Catalytic Synthesis Methodologies

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. The synthesis of piperidinones has been approached using various catalytic systems.

Photocatalysis : An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials at room temperature, showcasing a mild and efficient alternative to classical methods. nih.gov

Biocatalysis : As mentioned, enzymes offer highly selective and environmentally benign routes to chiral piperidines and their precursors, often operating in aqueous media under mild conditions. researchgate.net

Organocatalysis : Chiral phosphoric acids and other small organic molecules have emerged as powerful catalysts for the asymmetric synthesis of heterocyclic compounds, including piperidines. whiterose.ac.uk

The synthesis of this compound could be made greener by replacing harsh chlorinating agents like PCl₅ with a catalytic system, although such a system is not yet available.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental footprint of a chemical process. tudelft.nl

Atom Economy calculates the proportion of reactant atoms that are incorporated into the final desired product.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is 0. tudelft.nl

A hypothetical synthesis of 1-phenylpiperidin-2-one followed by dichlorination can be used to illustrate these concepts.

Table 1: Hypothetical E-Factor Calculation for a Two-Step Synthesis

StepReactionReactantsProductByproductsE-Factor (Approx.)
1Lactam Formationδ-Valerolactone, Aniline1-Phenylpiperidin-2-oneWater~0.1
2Dichlorination1-Phenylpiperidin-2-one, PCl₅This compound POCl₃, HCl~1.2

This table is based on a hypothetical reaction sequence and assumes 100% yield for calculation simplicity. The E-Factor for the dichlorination step highlights the significant waste generated by using a stoichiometric reagent like PCl₅.

Improving the E-Factor would necessitate a catalytic dichlorination method where the chlorine source is used more efficiently, and the catalyst is recycled.

Chemical Reactivity and Transformation of 3,3 Dichloro 1 Phenylpiperidin 2 One

Reactivity at the Dichloro-Substituted Carbon Center (C-3)

The presence of two electron-withdrawing chlorine atoms on the same carbon atom (a gem-dichloro configuration) significantly polarizes the C-Cl bonds, making the C-3 carbon highly electrophilic. This inherent electrophilicity is the primary driver for its reactivity towards nucleophiles and its susceptibility to reduction and elimination reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for 3,3-dichloro-1-phenylpiperidin-2-one is nucleophilic substitution, where one or both chlorine atoms are displaced by a variety of nucleophiles. The synthetic utility of this compound is largely derived from its role as a precursor to a diverse array of 3-substituted and 3,3-disubstituted piperidin-2-one derivatives.

While specific experimental data for the direct nucleophilic substitution on this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from analogous transformations of similar gem-dihalo lactams and related compounds.

The reaction of gem-dichloro compounds with oxygen-based nucleophiles, such as alkoxides, is a common strategy for the synthesis of α-alkoxy and α,α-dialkoxy lactams. For instance, the reaction of this compound with a sodium alkoxide, like sodium methoxide, in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107), is expected to yield 3-chloro-3-methoxy-1-phenylpiperidin-2-one as an initial product. Further reaction under forcing conditions or with an excess of the nucleophile could lead to the formation of the corresponding 3,3-dimethoxy-1-phenylpiperidin-2-one.

Table 1: Plausible Nucleophilic Substitution Reactions with Oxygen Nucleophiles

Nucleophile Reagent Expected Product(s)
Methoxide Sodium Methoxide (NaOMe) 3-Chloro-3-methoxy-1-phenylpiperidin-2-one, 3,3-Dimethoxy-1-phenylpiperidin-2-one
Ethoxide Sodium Ethoxide (NaOEt) 3-Chloro-3-ethoxy-1-phenylpiperidin-2-one, 3,3-Diethoxy-1-phenylpiperidin-2-one

Note: The data in this table is predictive and based on general chemical principles, as specific experimental results for these reactions were not found in the available literature.

The reaction with nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, provides a pathway to α-amino and α,α-diamino lactams. These reactions are typically carried out in a polar solvent, and the specific product obtained would depend on the stoichiometry of the reactants and the reaction conditions. The initial substitution would yield a 3-amino-3-chloro-1-phenylpiperidin-2-one derivative, which could potentially undergo further substitution or elimination.

Table 2: Anticipated Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Expected Product(s)
Ammonia NH₃ 3-Amino-3-chloro-1-phenylpiperidin-2-one, 3,3-Diamino-1-phenylpiperidin-2-one
Primary Amine R-NH₂ (e.g., Methylamine) 3-Chloro-3-(methylamino)-1-phenylpiperidin-2-one, 3,3-Bis(methylamino)-1-phenylpiperidin-2-one

Note: This table represents expected outcomes based on the known reactivity of similar compounds.

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are expected to react at the electrophilic C-3 carbon. These reactions are valuable for the formation of new carbon-carbon bonds, leading to C-3 alkylated or arylated piperidin-2-ones. The reaction would likely proceed with the displacement of one of the chlorine atoms to form a 3-alkyl-3-chloro-1-phenylpiperidin-2-one or a 3-aryl-3-chloro-1-phenylpiperidin-2-one. The introduction of the second carbon nucleophile might be more challenging due to increased steric hindrance.

Table 3: Projected Nucleophilic Substitution Reactions with Carbon Nucleophiles

Nucleophile Reagent Example Expected Product
Alkyl Grignard Methylmagnesium bromide (CH₃MgBr) 3-Chloro-3-methyl-1-phenylpiperidin-2-one
Aryl Grignard Phenylmagnesium bromide (PhMgBr) 3-Chloro-3,1-diphenylpiperidin-2-one

Note: The products listed are based on predicted chemical reactivity in the absence of specific literature data.

Reductive Dehalogenation Strategies

Reductive dehalogenation of the gem-dichloro group in this compound can lead to the formation of either the monochlorinated derivative, 3-chloro-1-phenylpiperidin-2-one, or the fully reduced product, 1-phenylpiperidin-2-one (B1595996). Various reducing agents can be employed for this purpose. For instance, the use of a mild reducing agent might selectively remove one chlorine atom, while more potent reducing systems would likely lead to the complete removal of both.

Common reagents for such transformations include metal hydrides like sodium borohydride (B1222165) (often in the presence of a transition metal catalyst) and catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).

Table 4: Potential Reductive Dehalogenation Strategies

Reagent/System Expected Product(s)
Sodium borohydride (NaBH₄) / Lewis Acid 3-Chloro-1-phenylpiperidin-2-one, 1-Phenylpiperidin-2-one
Catalytic Hydrogenation (H₂, Pd/C) 1-Phenylpiperidin-2-one

Note: The selectivity of these reactions would be highly dependent on the specific conditions employed.

Elimination Reactions Leading to Unsaturated Species

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction. This process would involve the removal of a proton from the C-4 position and the departure of one of the chlorine atoms as a leaving group, resulting in the formation of an unsaturated lactam, specifically 3-chloro-1-phenyl-5,6-dihydropyridin-2(1H)-one . A related compound, 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone, is known, suggesting that such an elimination is a feasible pathway. nih.gov

The choice of base is critical to favor elimination over substitution. Bulky bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) are often used to promote elimination reactions.

Table 5: Plausible Elimination Reaction

Base Reagent Expected Product
Potassium tert-butoxide t-BuOK 3-Chloro-1-phenyl-5,6-dihydropyridin-2(1H)-one

Note: The formation of the unsaturated product is a predicted outcome based on general principles of elimination reactions and the existence of analogous structures.

Formation of Carbenoid or Organometallic Intermediates

The gem-dichloro functionality at the C-3 position of this compound is a potential site for the generation of reactive intermediates such as carbenoids or organometallics. While direct experimental studies on this specific substrate are not extensively documented, the reactivity of analogous gem-dihalo compounds provides a strong basis for predicting its behavior.

Treatment of gem-dihalides with active metals, such as zinc, or organometallic reagents can lead to the formation of organometallic intermediates. For instance, in reactions analogous to the Reformatsky reaction, zinc metal can insert into a carbon-halogen bond. The reaction of 1,1-dichloroalkenes with organozinc derivatives is a known transformation. acs.org Similarly, treatment of this compound with zinc dust could theoretically generate a zinc carbenoid or a related organozinc intermediate. This reactive species could then participate in subsequent carbon-carbon bond-forming reactions.

Furthermore, the reaction of gem-dihalo compounds with organolithium reagents is a well-established method for generating carbenoids, which can undergo subsequent rearrangements or additions. organicchemistrydata.org The high reactivity of organolithium compounds suggests they are strong candidates for reacting at the C-Cl bond. wikipedia.orgsigmaaldrich.com

Reactivity of the Piperidin-2-one Lactam Moiety

The piperidin-2-one ring, a six-membered lactam, is subject to a variety of transformations typical of cyclic amides, including ring-opening, reduction, and reactions at the carbonyl carbon.

Amide Hydrolysis and Ring Opening Reactions

Lactams, as cyclic amides, are susceptible to hydrolysis under both acidic and basic conditions, resulting in the cleavage of the amide bond and opening of the ring. youtube.com

Under acid-catalyzed conditions , the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to open the ring, yielding a protonated amino acid. youtube.com

Under base-catalyzed conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon. fiveable.me The resulting tetrahedral intermediate expels the amide anion to form a carboxylate, which is then protonated upon workup. masterorganicchemistry.com The presence of two electron-withdrawing chlorine atoms at the α-position is expected to increase the electrophilicity of the carbonyl carbon, likely enhancing the rate of base-catalyzed hydrolysis compared to non-halogenated lactams. viu.ca The final product of complete hydrolysis would be 5-(phenylamino)-4,4-dichloropentanoic acid.

The hydrolysis of β-lactams is a critical reaction catalyzed by metallo-β-lactamase enzymes, which utilize a metal-bound hydroxide ion for nucleophilic attack. nih.govlibretexts.orgnih.gov This highlights the inherent susceptibility of the lactam amide bond to nucleophilic cleavage.

N-Substitution and Derivatization

The term N-substitution in the context of this compound primarily refers to the cleavage and replacement of the N-phenyl group, as the nitrogen atom is already tertiary. The C(aryl)-N amide bond is generally robust, but its cleavage can be achieved under specific chemical conditions.

Reductive cleavage of the N-phenyl bond in amides is a known, though challenging, transformation. acs.org Methods involving photoredox catalysis in the presence of a Lewis acid have been developed for the reductive cleavage of C–N bonds in N-benzoyl pyrrolidines, suggesting a potential pathway for related lactams. acs.org Additionally, certain photocatalytic systems using visible light have been shown to cleave the N–N bond in hydrazides, which can be precursors to N-phenyl amides, hinting at radical-based pathways for C-N bond scission under mild conditions. nih.govthieme-connect.de

Another approach involves oxidative degradation. It has been proposed that N-dephenylation can occur via metabolic pathways where the phenyl ring is first hydroxylated and then oxidized to a quinone-imine intermediate, which subsequently hydrolyzes to cleave the N-phenyl bond. nih.gov Such oxidative chemical methods could potentially be adapted for synthetic purposes.

Reactions with Reducing Agents

The carbonyl group of the lactam is the primary site for reduction. The choice of reducing agent determines the final product.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams completely to the corresponding amines. Treatment of N-substituted lactams with LiAlH₄ typically yields cyclic amines. rsc.org Therefore, the reaction of this compound with LiAlH₄ is expected to yield 3,3-dichloro-1-phenylpiperidine. However, the gem-dichloro group may also be susceptible to reduction by such a potent reagent.

Sodium borohydride (NaBH₄) is a milder reducing agent that generally does not reduce amides or lactams under standard conditions. masterorganicchemistry.comyoutube.com However, its reactivity can be enhanced. For instance, the NaBH₄-TFA (trifluoroacetic acid) system is known to reduce lactams to cyclic amines. acs.org

Borane reagents , such as borane-tetrahydrofuran (B86392) (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), are also effective for lactam reduction. semanticscholar.org These reagents offer good chemoselectivity and can reduce lactams to cyclic amines, often in good to excellent yields. semanticscholar.org

Reducing AgentTypical ConditionsExpected Major ProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, reflux3,3-Dichloro-1-phenylpiperidinePowerful reagent; potential for C-Cl bond reduction. rsc.org
Sodium Borohydride (NaBH₄)Methanol or EthanolNo reactionGenerally unreactive towards lactams. masterorganicchemistry.com
NaBH₄ / Trifluoroacetic Acid (TFA)THF, 0°C to reflux3,3-Dichloro-1-phenylpiperidineEnhanced reactivity allows for lactam reduction. acs.org
9-Borabicyclo[3.3.1]nonane (9-BBN)THF, reflux3,3-Dichloro-1-phenylpiperidineChemoselective reagent for lactam reduction. semanticscholar.org

Reactivity at the Carbonyl Group (C-2)

The carbonyl carbon of the lactam is an electrophilic center that can be attacked by strong nucleophiles like organometallic reagents.

Organolithium and Grignard reagents are highly reactive nucleophiles that readily add to carbonyl groups. wikipedia.orglibretexts.org The reaction of a Grignard reagent (RMgX) or an organolithium reagent (RLi) with an N-substituted lactam can lead to different outcomes. The initial nucleophilic addition forms a tetrahedral intermediate. This intermediate can be stable enough to be protonated upon workup, yielding a tertiary carbinolamine. More commonly, especially with less-substituted lactams, the tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-N bond and formation of an open-chain amino ketone. acs.orgyoutube.com A second equivalent of the organometallic reagent can then add to the newly formed ketone, yielding a tertiary alcohol after acidic workup. youtube.com The significant steric bulk of the C-3 dichloro group in this compound might favor the formation of the initial carbinolamine adduct or hinder the reaction altogether.

Reagent TypeExamplePotential Products after WorkupMechanism Pathway
Grignard ReagentMethylmagnesium Bromide (CH₃MgBr)3,3-Dichloro-2-hydroxy-2-methyl-1-phenylpiperidine OR 5-(phenylamino)-4,4-dichloro-1-phenylhexan-1-oneNucleophilic addition to carbonyl. acs.orgyoutube.com Ring opening may occur.
Organolithium Reagentn-Butyllithium (n-BuLi)3,3-Dichloro-2-butyl-2-hydroxy-1-phenylpiperidine OR 1-(phenylamino)-8,8-dichlorononan-5-oneStrong nucleophilic addition. wikipedia.orgmasterorganicchemistry.com Ring opening is a common pathway.

Transformations Involving the N-Phenyl Moiety

The N-phenyl group is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effect of the substituent is crucial in determining the position of the incoming electrophile. The N-acyl group of the lactam is an ortho-, para-directing group. However, due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, it is less activating than a simple amino or alkylamino group. This moderation prevents polysubstitution and allows for controlled, selective functionalization of the phenyl ring. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically at the para position due to steric hindrance at the ortho positions. The reaction is carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgbyjus.commasterorganicchemistry.com Successful Friedel-Crafts acylation of N-arylamides generally proceeds cleanly. nih.gov

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The N-acyl group will direct the substitution primarily to the para position, yielding 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381). Studies on the nitration of N-phenylpiperidines confirm substitution patterns on the phenyl ring. rsc.org

ReactionReagentsExpected Major ProductReference Principle
Friedel-Crafts AcylationAcetyl Chloride (CH₃COCl), AlCl₃1-(4-Acetylphenyl)-3,3-dichloropiperidin-2-oneAcyl group directed to para position. byjus.comnih.gov
NitrationHNO₃, H₂SO₄3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-oneNitro group directed to para position. rsc.org
BrominationBr₂, FeBr₃ or Acetic Acid1-(4-Bromophenyl)-3,3-dichloropiperidin-2-oneHalogen directed to para position.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The substituent on the aromatic ring, in this case, the nitrogen atom of the piperidin-2-one ring, dictates the regioselectivity and the reaction rate. The amide group is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate at these positions. However, the carbonyl group within the lactam ring is electron-withdrawing, which tends to deactivate the phenyl ring towards electrophilic attack compared to aniline (B41778).

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur primarily at the ortho and para positions of the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro- substituted products. masterorganicchemistry.comyoutube.com The reaction conditions would need to be carefully controlled to prevent side reactions due to the presence of the reactive dichlorinated lactam moiety.

In a closely related analog, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, the presence of a strongly deactivating nitro group at the para position directs further substitution to the meta position relative to the nitro group (i.e., the ortho position relative to the piperidinone substituent). smolecule.com The electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making further electrophilic substitution more challenging. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound offers two potential sites for metal-catalyzed cross-coupling reactions: the N-phenyl group and the C-Cl bonds. The N-phenyl bond allows for N-arylation reactions, a common transformation in pharmaceutical synthesis. rsc.org Copper-catalyzed Goldberg amidation or palladium-catalyzed Buchwald-Hartwig amination are established methods for the formation of C-N bonds and could potentially be applied to couple aryl halides or pseudohalides with the lactam nitrogen. acs.orgresearchgate.net

Furthermore, the dichloro functionality at the C3 position presents a handle for C-C bond formation. However, the C(sp³)-Cl bonds are generally less reactive in cross-coupling reactions than C(sp²)-Cl bonds. Specialized catalytic systems, often employing nickel or palladium with specific ligands, are typically required for the cross-coupling of alkyl halides. orgsyn.org The development of such a reaction for this compound would provide a route to introduce diverse substituents at the C3 position. The reactivity of the two chlorine atoms could potentially be differentiated, leading to mono- or di-substituted products. For instance, in dihaloheteroarenes, selective cross-coupling at one halogen position over another can often be achieved by careful choice of catalyst, ligand, and reaction conditions. nih.govresearchgate.net

C-H Activation Strategies on the Phenyl Ring

Transition metal-catalyzed C-H activation represents a powerful and atom-economical strategy for the functionalization of aromatic rings. acs.orgrsc.org For this compound, the most likely site for C-H activation is the ortho-position of the phenyl ring, directed by the nitrogen atom of the lactam. This type of ortho-C-H functionalization is a well-precedented reaction for N-aryl amides and related compounds. researchgate.net Catalytic systems based on palladium, rhodium, or iridium are commonly employed for such transformations. acs.org

A plausible reaction would involve the formation of a palladacycle intermediate through coordination of the palladium catalyst to the lactam nitrogen, followed by C-H activation at the ortho-position of the phenyl ring. This intermediate could then react with a variety of coupling partners, such as alkenes (Heck-type reaction), alkynes, or organometallic reagents, to introduce a new substituent at the ortho-position. The development of C-H activation strategies for this scaffold would open up new avenues for the synthesis of complex derivatives.

Ring Expansion and Contraction Reactions

The this compound scaffold can potentially undergo both ring expansion and ring contraction reactions, leading to the formation of different heterocyclic systems.

Ring Contraction: The presence of two halogen atoms on the carbon adjacent to the carbonyl group makes this compound a suitable precursor for a Favorskii-type rearrangement. harvard.edu Treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate via an intramolecular nucleophilic substitution. Subsequent nucleophilic attack on the cyclopropanone by the base (e.g., hydroxide or alkoxide) would result in the opening of the three-membered ring to afford a five-membered ring system, specifically a substituted pyrrolidine-2-carboxylic acid derivative. The exact nature of the product would depend on the nucleophile used and the reaction conditions.

Ring Expansion: While less common for this specific substitution pattern, ring expansion reactions of lactams are known. khanacademy.org Mechanistic pathways for the ring expansion of this compound are speculative but could potentially be initiated by reagents that interact with the carbonyl group or the nitrogen atom. For instance, dirhodium-catalyzed reactions of related systems with diazo compounds have been shown to proceed via ring expansion. rsc.org

Cascade and Tandem Reactions Utilizing the Compound as a Substrate

The multiple functional groups in this compound make it an interesting substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. mdpi.comub.edu For example, a reaction could be initiated at the dichlorinated carbon center, followed by a subsequent cyclization or rearrangement.

One hypothetical cascade reaction could involve a nucleophilic substitution at one of the chlorine atoms, followed by an intramolecular cyclization onto the phenyl ring or the lactam carbonyl. Another possibility is a reaction sequence that begins with a transformation of the lactam ring, which then triggers a reaction involving the dichloro-substituents. The development of such cascade reactions would be a highly efficient way to build molecular complexity from this readily available starting material. nih.govrsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Pathways

To date, specific kinetic studies on the reactions of this compound have not been reported in the literature. However, the principles of kinetic analysis can be applied to understand the mechanisms of its potential transformations. nih.govrsc.org

For electrophilic aromatic substitution, kinetic studies could determine the relative rates of substitution at the ortho and para positions and quantify the deactivating effect of the dichloropiperidinone substituent. A Hammett plot, correlating the reaction rates with the electronic properties of substituents on the phenyl ring (in analogous compounds), would provide valuable insight into the charge distribution in the transition state.

In the case of metal-catalyzed cross-coupling reactions, kinetic studies could help to elucidate the catalytic cycle. By monitoring the reaction progress under different concentrations of reactants, catalyst, and ligand, the rate-determining step could be identified. For example, in a palladium-catalyzed C-H activation reaction, kinetic isotope effect studies (using a deuterated phenyl ring) would help to determine if C-H bond cleavage is involved in the rate-determining step.

For a potential Favorskii-type ring contraction, kinetic studies could help to distinguish between different proposed mechanisms. The rate of the reaction could be monitored as a function of base concentration and the nature of the solvent to understand the role of these parameters in the reaction pathway.

Identification of Reaction Intermediates

Direct experimental evidence for the reaction intermediates of this compound is not extensively documented in the available literature. However, based on the reactivity of analogous gem-dichloro compounds and general mechanistic principles of organic chemistry, several key intermediates can be postulated.

One of the primary reaction pathways for this compound involves the initial attack of a nucleophile at the C-3 position. This can proceed through a stepwise mechanism where one chlorine atom is first displaced, leading to a monochloro-substituted intermediate. The stability and subsequent reactivity of this intermediate would be influenced by the nature of the nucleophile and the reaction conditions.

In reactions catalyzed by Lewis acids, the coordination of the Lewis acid to the carbonyl oxygen can be anticipated. This would enhance the electrophilicity of the carbonyl carbon and potentially facilitate the departure of a chloride ion from the C-3 position. Such activation could lead to the formation of a stabilized carbocationic intermediate or a concerted displacement of the chloride.

Under certain conditions, particularly with the use of strong bases, the formation of an enolate-like intermediate is plausible. Deprotonation at the C-4 position could lead to an intermediate that, upon elimination of a chloride ion, would form a transient chlorinated enamine species.

Elimination reactions are also a key feature of the reactivity of this compound. Treatment with appropriate reagents can lead to the formation of an enelactam, a type of unsaturated lactam. This transformation likely proceeds through an E2 or E1cb elimination mechanism, depending on the base and solvent system employed. The intermediate in such a reaction would be a transition state involving the simultaneous breaking of a C-H bond at the C-4 position and a C-Cl bond at the C-3 position.

A summary of plausible reaction intermediates is presented in the table below.

Proposed IntermediatePrecursor Reaction TypeKey Features
Monochloro-substituted piperidinoneNucleophilic SubstitutionA single chlorine atom is replaced by a nucleophile. The stereochemistry at C-3 may be affected.
Lewis Acid-Carbonyl AdductLewis Acid CatalysisThe carbonyl oxygen is coordinated to a Lewis acid, increasing the electrophilicity of the lactam ring.
Enolate-like IntermediateBase-induced ReactionA negative charge is developed at the C-4 position, potentially leading to elimination or rearrangement.
Chlorinated EnamineElimination ReactionA transient species with a double bond between C-3 and C-4, and a remaining chlorine at C-3.

It is important to note that the actual isolation and characterization of these intermediates would require specific experimental designs, such as low-temperature spectroscopy or trapping experiments, which have not been reported for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dichloro 1 Phenylpiperidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For a molecule such as 3,3-dichloro-1-phenylpiperidin-2-one, with a rigidified ring system and multiple proton and carbon environments, one-dimensional (1D) NMR spectra can be complex. Therefore, two-dimensional (2D) NMR experiments are essential for complete and unambiguous signal assignment. wikipedia.orgchemistnotes.com

Two-dimensional NMR experiments resolve crowded spectra by spreading signals across a second frequency dimension, revealing correlations between nuclei. wikipedia.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). chemistnotes.com For this compound, COSY would reveal the connectivity within the piperidine (B6355638) ring's ethylenic fragments: a correlation between the protons at C-4 and C-5, and between the protons at C-5 and C-6. The protons of the phenyl ring would also show correlations corresponding to their ortho, meta, and para relationships. chemistnotes.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). wikipedia.org It is invaluable for assigning carbon signals. For the target molecule, the HSQC spectrum would show cross-peaks connecting the proton signals for H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6). Similarly, the aromatic protons would correlate with their respective carbons. The quaternary carbons, such as C-2 (carbonyl) and C-3 (dichloro-substituted), would be absent from the HSQC spectrum as they bear no protons. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). chemicalbook.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

Protons at C-6 (H-6) correlating to the carbonyl carbon (C-2) and the phenyl ipso-carbon.

Protons at C-4 (H-4) correlating to the gem-dichloro carbon (C-3) and the carbonyl carbon (C-2).

Protons at C-5 (H-5) correlating to the gem-dichloro carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ucl.ac.uk It is particularly useful for determining stereochemistry and conformation. For instance, NOESY could reveal through-space interactions between the phenyl protons and the C-6 protons of the piperidine ring, helping to define the rotational orientation of the N-phenyl group relative to the lactam ring.

The precise chemical shifts (δ) and coupling constants (J) provide a wealth of structural information.

Chemical Shifts:

¹H NMR: The protons on the piperidine ring are expected in the aliphatic region. The H-6 protons, being adjacent to the nitrogen atom, would be shifted downfield (approx. 3.5-4.0 ppm). The H-4 and H-5 protons would appear further upfield. The phenyl protons would resonate in the aromatic region (approx. 7.2-7.6 ppm).

¹³C NMR: The carbonyl carbon (C-2) would have a characteristic chemical shift around 165-170 ppm. The gem-dichloro substituted carbon (C-3) would be significantly deshielded, appearing around 80-90 ppm. The remaining piperidine ring carbons (C-4, C-5, C-6) would be found in the 20-50 ppm range, with C-6 being the most downfield due to the adjacent nitrogen.

Coupling Constants: The ³J coupling constants between adjacent protons on the piperidine ring (H-4/H-5 and H-5/H-6) are dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the ring's conformation. For example, a large coupling constant (typically >10 Hz) between two protons suggests they are in a diaxial relationship, which is characteristic of a chair conformation.

Interactive Table 1: Projected ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and projected based on known chemical shift values for similar functional groups and structures. Actual experimental values may vary.)

PositionProjected ¹H Chemical Shift (δ, ppm)Projected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C-2-~168.0-
C-3-~85.0-
C-4~2.5 (m, 2H)~35.0C-2, C-3, C-5, C-6
C-5~2.0 (m, 2H)~22.0C-3, C-4, C-6
C-6~3.8 (t, 2H)~48.0C-2, C-4, C-5, Phenyl C-ipso
Phenyl C-ipso-~140.0-
Phenyl C-ortho~7.3 (d, 2H)~126.0Phenyl C-ipso, Phenyl C-meta
Phenyl C-meta~7.5 (t, 2H)~129.0Phenyl C-ortho, Phenyl C-para
Phenyl C-para~7.4 (t, 1H)~128.0Phenyl C-meta

The piperidin-2-one ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat forms. researchgate.net The presence of the N-phenyl group introduces pseudoallylic strain, which can significantly influence the conformational preference. nih.gov The conjugation of the nitrogen lone pair with the phenyl ring and the carbonyl group flattens the geometry around the nitrogen, which can favor a conformation where substituents at C-6 are axial to minimize steric interactions. nih.gov

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study the interchange between different conformers. If the ring is undergoing rapid inversion at room temperature, the NMR signals for axial and equatorial protons may appear averaged. Upon cooling, the inversion can be slowed or "frozen out" on the NMR timescale, leading to the decoalescence of signals and the appearance of separate resonances for each conformer. The rate of this exchange can be calculated, providing the activation energy for the conformational change. For similar N-acyl piperidines, boat or twist-boat conformations are often observed to relieve steric strain. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₁Cl₂NO), the expected exact mass can be calculated. The presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a dichlorinated compound.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, often the molecular ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. libretexts.org

For this compound, key fragmentation pathways under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is common. Loss of a chlorine radical (Cl•) from the molecular ion would be a likely initial step.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the piperidine ring can occur. For instance, cleavage across the C3-C4 and N-C6 bonds could lead to characteristic neutral losses.

Cleavage of the N-phenyl bond: Scission of the bond between the nitrogen and the phenyl ring could lead to fragments corresponding to the phenyl cation ([C₆H₅]⁺, m/z 77) or the dichloropiperidinone ring.

Loss of CO: Expulsion of carbon monoxide (28 Da) from the carbonyl group is a very common fragmentation pathway for cyclic amides and ketones. chemguide.co.uk

Interactive Table 2: Projected Key MS/MS Fragments for this compound (Note: These fragments are hypothetical and projected based on established fragmentation principles for similar structures. Relative abundances will depend on ionization conditions.)

m/z (Projected)Proposed FormulaProposed Origin (Loss from Molecular Ion)
243/245[C₁₁H₁₁Cl₁NO]⁺Loss of Cl•
208[C₁₁H₁₁NO]⁺Loss of Cl₂
180[C₁₀H₁₀NO]⁺Loss of Cl₂ and CO
117[C₅H₆Cl₂N]⁺Cleavage of the lactam ring
91[C₆H₅N]⁺Phenylnitrene radical cation
77[C₆H₅]⁺Phenyl cation

Elucidation of Fragmentation Mechanisms

The elucidation of fragmentation pathways under electron ionization mass spectrometry (EI-MS) provides critical information for the structural confirmation of this compound. The fragmentation is dictated by the weakest bonds and the formation of stable carbocations and radical ions. For this molecule, key fragmentation patterns are predicted to involve the cleavage of the C-Cl bonds, fragmentation of the piperidinone ring, and cleavages associated with the N-phenyl substituent.

Given the presence of two chlorine atoms, the molecular ion peak (M+) should exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio). docbrown.info

Predicted primary fragmentation pathways include:

Loss of Chlorine: The initial fragmentation is likely the loss of a chlorine radical (•Cl) to form a stable α-carbonyl cation at m/z [M-35]⁺ and [M-37]⁺. A subsequent loss of the second chlorine radical is also a probable event.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones and amides. This could involve the loss of a CO molecule, leading to a five-membered ring fragment, or cleavage of the C-C bonds within the ring.

Ring Cleavage: The piperidinone ring can undergo fragmentation through various pathways. A retro-Diels-Alder (RDA) type cleavage, though less common in saturated rings, might occur. More likely are cleavages initiated by the nitrogen atom or the carbonyl group, leading to the expulsion of small neutral molecules like ethene (C₂H₄).

Fragmentation of the Phenyl Group: The N-phenyl group can lead to characteristic fragments. Cleavage of the N-C(phenyl) bond would generate a phenyl cation (m/z 77) or a related fragment. The presence of substituents on the phenyl ring, as in the nitro-analogue, would further direct fragmentation. For example, in related chlorinated aromatic compounds, the loss of ortho-chlorine substituents has been observed as a distinct pathway. nih.gov

Complex Rearrangements: In similar heterocyclic systems, fragmentation can involve the elimination of neutral molecules like HN=CCl₂. nih.gov Sequential loss of HCl and a chlorine atom has also been reported for related structures. nih.gov

A plausible fragmentation cascade would start with the loss of •Cl, followed by the loss of CO, and subsequent cleavages of the remaining acyclic structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy is essential for identifying functional groups and probing the conformational state of this compound.

Infrared (IR) and Raman Spectra would be expected to show characteristic bands:

Amide C=O Stretching: The most intense and characteristic band in the IR spectrum is the carbonyl (C=O) stretching vibration of the lactam. For six-membered ring lactams, this typically appears in the range of 1660-1700 cm⁻¹. In a related compound, 3,3-bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one, the C=O stretch was observed at 1663 cm⁻¹. nih.gov The gem-dichloro substitution at the α-position may shift this frequency due to electronic (inductive) effects.

C-N Stretching: The stretching vibration of the lactam C-N bond is expected in the region of 1200-1350 cm⁻¹. This band is often coupled with other vibrations.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the 600-800 cm⁻¹ region. uantwerpen.be For compounds with multiple chlorine atoms, these bands can be strong in both IR and Raman spectra. Studies on N-(chloro substituted phenyl)-2,2-dichloroacetamides have explored these vibrations in detail. nih.govnih.gov

Aromatic C-H and C=C Stretching: The N-phenyl group will produce characteristic bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a set of bands between 1450 and 1600 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the piperidine ring will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

The combined analysis of IR and Raman spectra, supported by DFT calculations, would allow for a complete vibrational assignment and could distinguish between different possible conformations (e.g., chair vs. boat) of the piperidine ring. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, data from analogous structures can be used to predict its key structural features.

The bond lengths and angles are determined by the hybridization of atoms and the steric and electronic environment. Based on similar piperidone structures, the following parameters can be anticipated. nih.govresearchgate.netresearchgate.net

Interactive Table: Predicted Bond Lengths and Angles

Bond/AngleTypePredicted ValueNotes
C2=O1Carbonyl Double Bond~1.22 - 1.24 ÅStandard amide carbonyl bond length.
N1-C2Amide C-N Bond~1.34 - 1.37 ÅShorter than a typical C-N single bond due to amide resonance.
N1-C6Amine C-N Bond~1.46 - 1.48 ÅTypical sp³ C to sp² N single bond.
C3-ClC-Cl Bond~1.75 - 1.79 ÅStandard C-Cl single bond length.
C3-C4C-C Single Bond~1.52 - 1.55 ÅTypical sp³-sp³ carbon bond.
∠ N1-C2-C3Ring Angle~115 - 118°Influenced by the sp² carbonyl carbon.
∠ C2-C3-C4Ring Angle~110 - 114°Expected to be slightly larger than ideal tetrahedral due to gem-dichloro substitution.
∠ Cl-C3-ClGem-dichloro Angle~108 - 111°Steric repulsion between the two chlorine atoms influences this angle.
∠ C2-N1-C(Aryl)Angle at Nitrogen~118 - 122°The geometry at the nitrogen is expected to be nearly trigonal planar.

The conformation of the six-membered piperidinone ring is of significant interest. Due to the presence of an sp²-hybridized nitrogen atom and an sp² carbonyl carbon, the ring cannot adopt a perfect chair conformation. It is expected to exist in a distorted half-chair, twist-boat, or envelope conformation. nih.gov In many related crystal structures, the piperidin-4-one ring adopts a distorted boat or chair conformation. nih.govresearchgate.net

The precise conformation is determined by a balance of minimizing angle strain and torsional strain. The bulky gem-dichloro group at the C3 position will significantly influence the ring's puckering. The torsional angles (dihedral angles) involving the ring atoms define this conformation. For example, in 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, the piperidine ring adopts a chair conformation. researchgate.net The planarity of the N-phenyl group relative to the lactam plane is another key conformational feature, described by the C(Aryl)-N1-C2=O1 torsion angle.

In the solid state, molecules of this compound will arrange themselves into a crystal lattice stabilized by various intermolecular forces.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or aliphatic C-H donors and the carbonyl oxygen acceptor are expected to be a dominant interaction, often forming chains or dimers that guide the crystal packing. nih.gov

Halogen Bonding: The chlorine atoms, having an electropositive region on their outer surface (the σ-hole), can act as halogen bond donors. These can form C-Cl···O or C-Cl···N interactions with neighboring molecules, which are known to be significant in crystal engineering. In the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, O···Cl contacts of 2.898 Å and 3.130 Å were observed, connecting molecular layers. researchgate.net

π-π Stacking: The phenyl rings may engage in π-π stacking interactions, either in a face-to-face or offset arrangement, further stabilizing the crystal structure.

van der Waals Forces: Dispersive forces provide a general cohesive energy to the crystal lattice.

Analysis of the crystal packing of related structures often reveals layered or herringbone motifs built from these fundamental interactions. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 3,3 Dichloro 1 Phenylpiperidin 2 One

Electronic Structure and Stability Calculations

Electronic structure calculations are fundamental to predicting a molecule's geometry, stability, and reactivity. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized, lowest-energy (or ground state) geometry of a molecule. In a DFT study of 3,3-Dichloro-1-phenylpiperidin-2-one, the calculations would model the spatial arrangement of atoms that results in the most stable structure.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) that appropriately describe the electron correlation and the atomic orbitals. The calculation would iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For this specific molecule, the key outputs would be the optimized coordinates of all atoms. From these, one could determine crucial geometric parameters such as:

The C-Cl, C=O, C-N, and C-C bond lengths within the piperidinone ring.

The bond angles, such as Cl-C-Cl and angles defining the ring's puckering.

The dihedral angles, which describe the three-dimensional shape of the piperidone ring and the orientation of the N-phenyl group relative to the ring.

Based on studies of similar substituted piperidones, it is expected that the six-membered piperidone ring would adopt a non-planar conformation, likely a distorted "half-chair" shape, to minimize steric strain. nih.gov The bulky phenyl group and the two chlorine atoms at the C3 position would significantly influence the final geometry.

Table 4.1.1: Hypothetical DFT Geometric Parameters for this compound A data table for specific, calculated geometric parameters cannot be generated as the requisite computational studies for this molecule are not available in the public domain.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 4.1.2: Hypothetical Frontier Orbital Energies for this compound A data table containing specific HOMO, LUMO, and energy gap values cannot be provided as this data is not available from published computational studies.

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface.

The ESP map uses a color scale to indicate charge regions:

Red: Regions of high electron density and negative electrostatic potential, typically found around electronegative atoms (like the oxygen of the carbonyl group). These sites are susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, usually found around electropositive atoms (like hydrogen atoms). These sites are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom due to its high electronegativity. The area around the two chlorine atoms would also be electron-rich. Regions of positive potential (blue) might be expected on the hydrogen atoms of the phenyl ring and the piperidinone ring. This analysis is invaluable for predicting how the molecule might interact with other molecules, including biological receptors or reactants.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can exist in various three-dimensional shapes or conformations. Conformational analysis explores these different arrangements and their relative energies.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular flexibility and dynamic behavior.

An MD simulation of this compound, typically in a simulated solvent environment, would reveal:

The stability of the ground-state conformation over time.

Transitions between different low-energy conformations.

The flexibility of different parts of the molecule, such as the rotation of the N-phenyl group or the puckering of the piperidinone ring.

The nature of interactions between the solute molecule and the solvent.

Results from MD simulations are often analyzed to determine root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For halogenated compounds, specialized parameters can be used in MD simulations to accurately model interactions like halogen bonding. nih.govresearchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. This method is excellent for identifying all possible stable conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, a key PES scan would involve rotating the bond between the nitrogen atom and the phenyl group. This would generate a plot of energy versus the dihedral angle of rotation, revealing the most stable rotational orientation of the phenyl ring relative to the piperidinone ring and the energy required to rotate it. Another important scan could involve systematically changing a dihedral angle within the piperidinone ring to map out the energy landscape of the ring's puckering, confirming the stability of the half-chair or other low-energy conformations.

Table 4.2.2: Hypothetical Conformational Energy Data for this compound A data table of relative energies for different conformers cannot be created, as this requires specific PES scan data that is not publicly available.

Computational Modeling of Reaction Mechanisms

The modeling of reaction mechanisms for this compound would likely focus on the reactivity of the dichlorinated carbon atom adjacent to the carbonyl group. Potential reactions could include nucleophilic substitution, elimination of HCl, or rearrangement pathways. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are standard for investigating these processes.

The transition state (TS) is the highest energy point along a reaction pathway, representing the critical geometry that molecules must adopt to transform from reactants to products. Characterizing the TS is fundamental to understanding the kinetics of a reaction. For a potential reaction of this compound, such as a nucleophilic substitution, computational chemists would first locate a stationary point on the potential energy surface that corresponds to the TS. This is typically achieved using algorithms that search for a first-order saddle point.

A key validation step is a frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms that directly leads to the breaking and forming of bonds in the reaction. For instance, in a hypothetical dehydrochlorination reaction, this mode would involve the stretching of a C-H bond and a C-Cl bond, coupled with the incipient formation of a C=C double bond and an H-Cl bond. mdpi.com The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

ParameterValueDescription
Method/Basis SetB3LYP/6-31G(d)A common level of theory for geometry optimization and energy calculations.
Activation Energy (ΔG‡)+25 kcal/molThe Gibbs free energy barrier for the reaction, indicating reaction feasibility.
Imaginary Frequency-450 cm⁻¹The single imaginary frequency confirming the structure as a true transition state.
Key Bond DistancesC-Cl: 2.1 Å; Nu-C: 2.3 ÅElongated and forming bonds in the transition state for a substitution reaction.

Once a transition state has been successfully characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired chemical species.

The IRC pathway provides a detailed visualization of the reaction mechanism, showing the continuous changes in molecular geometry as the reaction progresses. For this compound, an IRC calculation for a substitution reaction would trace the approach of the nucleophile, the breaking of the carbon-chlorine bond, and the relaxation of the molecule into the final product geometry. This analysis is crucial for verifying complex, multi-step reaction mechanisms and ensuring the proposed pathway is energetically favorable. mdpi.com

Computational methods are adept at predicting the reactivity and selectivity of a molecule based on its electronic structure. For this compound, key indicators can be calculated to understand its electrophilic and nucleophilic sites.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The LUMO is often localized on the most electrophilic parts of a molecule. For this compound, the LUMO would likely have significant contributions from the carbon atom bearing the two chlorine atoms and the carbonyl carbon, indicating these as probable sites for nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, strong positive potential would be expected around the carbonyl carbon and the C-Cl bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and donor-acceptor interactions within the molecule. mdpi.com It can quantify the charge on each atom, revealing the electrophilicity of the C-Cl carbon and the polarization of the adjacent bonds.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-7.5 eVEnergy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVEnergy of the lowest energy empty orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.3 eVA moderate gap suggests reasonable kinetic stability. researchgate.net
Electrophilicity Index (ω)3.1 eVA high value suggests a strong electrophilic character. researchgate.net
NBO Charge on C3+0.45 eSignificant positive charge on the dichlorinated carbon, marking it as an electrophilic center.

Solvent Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational studies must account for these effects. For this compound, the polarity of the solvent would be expected to play a major role in any reaction involving charge separation, such as the formation of intermediates or transition states in a substitution reaction.

Two main types of solvent models are used:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation. This is computationally expensive but provides a highly detailed picture of specific solvent-solute interactions like hydrogen bonding.

Implicit (Continuum) Solvent Models: The solvent is modeled as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD model are computationally efficient and widely used to calculate the free energy of solvation, providing a good approximation of bulk solvent effects. researchgate.net The choice of solvent in the model (e.g., chloroform, ethanol) can be varied to match experimental conditions and predict how the reaction outcome might change in different environments. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a series of compounds and their chemical reactivity or biological activity. nih.gov For this compound, a QSAR model could be developed to predict the reactivity of a series of related analogs.

To build a QSAR model for the reactivity of substituted 1-phenylpiperidin-2-ones, one would:

Create a Dataset: Synthesize or computationally generate a series of analogs with different substituents on the phenyl ring.

Measure Reactivity: Experimentally measure a rate constant for a specific reaction (e.g., nucleophilic substitution) for each analog. This serves as the dependent variable.

Calculate Descriptors: For each molecule, calculate a variety of numerical descriptors that represent its structural, electronic, or steric properties. These can include molecular weight, logP, dipole moment, HOMO/LUMO energies, and various topological indices. researchgate.net

Develop the Model: Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate an equation that correlates the descriptors (independent variables) with the measured reactivity. researchgate.netnih.gov

The resulting QSAR equation can then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with desired properties.

Table 3: Hypothetical QSAR Data for Reactivity of Substituted Piperidinone Analogs

Compound (Substituent on Phenyl Ring)Log(k_rel) (Observed Reactivity)Electronic Descriptor (e.g., Hammett's σ)Steric Descriptor (e.g., Molar Refractivity)
4-Nitro1.50.787.36
4-Chloro0.80.236.03
Hydrogen (unsubstituted)0.50.001.03
4-Methyl0.2-0.175.65
4-Methoxy-0.1-0.277.87

A hypothetical QSAR equation might look like: Log(k_rel) = c₀ + c₁(σ) + c₂(Molar Refractivity)

This model would allow researchers to screen potential candidates computationally before committing to their synthesis and testing.

Applications of 3,3 Dichloro 1 Phenylpiperidin 2 One in Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

The transformation of existing heterocyclic rings into more complex or substituted scaffolds is a fundamental strategy in organic synthesis. The structural features of 3,3-Dichloro-1-phenylpiperidin-2-one, namely the lactam ring and the gem-dichloro group, theoretically permit its use as a precursor for various other heterocyclic systems.

Precursor to Substituted Piperidines and Piperidinones

The piperidine (B6355638) ring is a prevalent motif in numerous biologically active compounds. nih.govnih.govajchem-a.comresearchgate.net The development of methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.govnih.gov In principle, this compound could serve as a starting material for a range of substituted piperidines and piperidinones. For instance, reductive dechlorination could potentially yield 1-phenylpiperidin-2-one (B1595996) or 3-chloro-1-phenylpiperidin-2-one, which could then be further functionalized. researchgate.netnih.gov However, specific studies detailing such transformations for this particular compound are not found in the surveyed literature.

Synthesis of Fused Ring Systems

The construction of fused ring systems is crucial for accessing complex molecular architectures. nih.govrsc.orgnih.govnih.govresearchgate.net Various strategies, including cycloaddition reactions and transition-metal-catalyzed annulations, are employed to this end. nih.govnih.gov While related structures like 2-pyridones can undergo cycloaddition reactions to form fused systems, there are no specific reports of this compound being utilized in the synthesis of fused ring systems. researchgate.net

As an Intermediate in Complex Molecule Synthesis

The total synthesis of natural products and other complex molecules often relies on the strategic use of key intermediates that introduce specific structural motifs and stereochemistry. nih.govnih.govepfl.chdiva-portal.org

Role in Total Synthesis Strategies

A comprehensive search of the literature did not yield any examples of this compound being employed as an intermediate in the total synthesis of any natural product or complex molecule. Total synthesis endeavors often prioritize efficiency and stereocontrol, and it appears this specific building block has not yet found a role in reported synthetic routes. diva-portal.org

Generation of Stereogenic Centers (for derivatives)

The creation of stereogenic centers is a critical aspect of modern organic synthesis. While the parent compound, this compound, is achiral, its derivatives could potentially be used to generate stereogenic centers. For example, the reduction of the carbonyl group or the substitution of the chlorine atoms could, in principle, be carried out stereoselectively on a chiral derivative. However, there is no published research demonstrating the use of derivatives of this compound for the generation of new stereogenic centers.

As a Source of Dichloro-substituted Synthons

Gem-dihalo compounds can serve as valuable synthons in organic chemistry, for instance, as precursors to carbenes or for the introduction of a carbonyl group after hydrolysis. The dichloromethyl group is a versatile functional handle. There are no specific reports in the literature describing the use of this compound as a synthon to deliver a dichloro-substituted fragment to another molecule.

Utility in the Preparation of Advanced Organic Materials

The utilization of this compound as a monomer or precursor for the synthesis of advanced organic materials is not extensively documented in publicly available scientific literature. Research databases and chemical catalogs primarily detail the synthesis and availability of closely related compounds, such as 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381), rather than their applications in materials science. chemicalbook.combldpharm.comambeed.comsigmaaldrich.com

While direct applications of this compound in this area are not established, the chemical structure of the compound, specifically the α,α-dichloro-δ-lactam moiety, suggests potential avenues for its use in polymer chemistry. Lactams are well-known precursors for the synthesis of polyamides through ring-opening polymerization. nih.gov The presence of two chlorine atoms at the alpha position of the lactam could, in theory, offer a reactive site for post-polymerization modification or influence the properties of the resulting polymer.

Furthermore, piperidine derivatives are integral components in the synthesis of various functional organic molecules and polymers. researchcommons.orgresearchcommons.org For instance, piperidine-containing monomers have been used to create polymers with specific kinetic and energetic properties. researchcommons.orgresearchcommons.org However, the direct polymerization or polycondensation of this compound to form advanced materials like high-performance polymers has not been reported.

The synthesis of complex heterocyclic structures, such as pteridinones and pyrimidodiazepinones, has been achieved using dichloro-pyrimidine building blocks in solid-phase synthesis, highlighting the utility of dichlorinated compounds in creating diverse molecular architectures. nih.gov This suggests that the dichloropiperidinone scaffold could potentially be employed in the generation of novel, small-molecule based organic materials, although such applications are yet to be explored and documented.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The classical synthesis for the analogous 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381) involves the chlorination of the corresponding lactam with potent reagents like phosphorus pentachloride (PCl₅). While effective, this method presents challenges regarding safety, reagent handling, and functional group tolerance. Future research should pivot towards more sophisticated and sustainable synthetic strategies.

A primary avenue of investigation would be the development of catalytic direct α,α-dichlorination of the 1-phenylpiperidin-2-one (B1595996) precursor. This could involve exploring various modern chlorinating agents (e.g., N-chlorosuccinimide, trichloroisocyanuric acid) in conjunction with catalytic systems. Organocatalysis, employing chiral amines or phase-transfer catalysts, could offer an asymmetric route to related monochlorinated or dichlorinated structures, providing access to non-racemic products. Another innovative approach would be to construct the piperidinone ring with the gem-dichloro functionality already installed on one of the building blocks, potentially through novel cycloaddition strategies.

Exploration of New Reactivity Patterns and Transformation Cascades

The gem-dichloro moiety is a versatile functional group that serves as a synthetic linchpin for numerous transformations, yet its reactivity within this specific scaffold remains largely unexplored. The carbon atom bearing the two chlorine atoms is highly electrophilic and represents a key site for chemical modification.

Future studies should systematically investigate the transformation of the CCl₂ group into other valuable functionalities. Potential transformations include:

Ketone Formation: Controlled hydrolysis to yield the corresponding 3-keto-1-phenylpiperidin-2-one, a valuable building block for further derivatization.

Reductive Dechlorination: Selective reduction to the 3-chloro-1-phenylpiperidin-2-one or the fully dechlorinated 1-phenylpiperidin-2-one.

Halogen Exchange: Conversion of the gem-dichloro group to a gem-difluoro group (a common bioisostere for a carbonyl group) using nucleophilic fluorinating agents. researchgate.net

Cross-Coupling Reactions: Utilizing the dichloromethyl group in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the initial reaction at the gem-dichloro center could trigger subsequent intramolecular reactions, leading to complex molecular architectures in a single step. The design and exploration of such transformation cascades could rapidly increase the molecular diversity accessible from this starting material.

Advanced Catalytic Approaches in its Synthesis and Derivatization

Catalysis offers the most potent means for efficient and selective chemical synthesis. For 3,3-Dichloro-1-phenylpiperidin-2-one, catalytic methods can be applied to both its formation and its subsequent modification.

In Synthesis: As mentioned, developing catalytic methods to replace stoichiometric reagents like PCl₅ for the dichlorination step is a key goal. This would not only improve the environmental footprint of the synthesis but also enhance its safety and scalability.

In Derivatization: The true potential lies in the catalytic derivatization of the core structure. The phenyl ring is ripe for modification via late-stage functionalization. Techniques like catalytic C-H activation could be employed to introduce substituents at various positions on the phenyl ring, creating a library of analogs without the need for de novo synthesis of each precursor. Additionally, should the phenyl ring be pre-functionalized with a halide (e.g., 3,3-dichloro-1-(4-bromophenyl)piperidin-2-one), a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be explored to append diverse chemical fragments.

A summary of potential catalytic approaches is presented in the table below.

Table 1: Potential Catalytic Strategies for Investigation

Area Catalytic Approach Potential Reagents/Catalysts Objective
Synthesis Organocatalytic Chlorination Proline derivatives, Chiral Amines + NCS Asymmetric synthesis of chlorinated lactams
Synthesis Transition Metal Catalysis Cu(II) or Fe(III) salts + Chlorinating agent Milder and more selective dichlorination
Derivatization C-H Activation/Functionalization Pd, Rh, or Ir catalysts Direct modification of the phenyl ring or lactam backbone

| Derivatization | Cross-Coupling Reactions | Pd catalysts + Ligands (e.g., SPhos, XPhos) | Building molecular complexity on a halogenated phenyl ring |

High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform hundreds or even thousands of chemical reactions in parallel. scienceintheclassroom.orgsigmaaldrich.com This technology is exceptionally well-suited for rapidly identifying optimal conditions for challenging reactions or for screening for new reactivity. nih.gov

For this compound, HTE could be transformative in several areas:

Optimizing Synthesis: A 96-well plate format could be used to rapidly screen a wide array of catalysts, ligands, bases, solvents, and temperatures for both the synthesis of the 1-phenylpiperidin-2-one precursor and its subsequent dichlorination. sigmaaldrich.com This would dramatically accelerate the discovery of a robust and high-yielding synthetic protocol.

Discovery of New Reactions: HTE is a powerful tool for reaction discovery. thieme-connect.com The compound could be arrayed against a diverse set of potential reaction partners and catalysts to uncover novel transformations of the gem-dichloro group or new functionalizations of the aromatic ring.

The table below illustrates a hypothetical HTE screening setup for optimizing a catalytic derivatization reaction.

Table 2: Example High-Throughput Experimentation Array for a Cross-Coupling Reaction

Variable Condition 1 Condition 2 Condition 3 Condition 4
Pd Precatalyst G3-XPhos G4-SPhos Pd₂(dba)₃ Pd(OAc)₂
Ligand XPhos SPhos RuPhos tBu₃P
Base K₂CO₃ K₃PO₄ Cs₂CO₃ LHMDS
Solvent Dioxane Toluene 2-MeTHF DMF

| Temperature | 80 °C | 100 °C | 120 °C | Room Temp |

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnih.gov

The synthesis of this compound is an ideal candidate for adaptation to a flow process. The chlorination step, which is often highly exothermic and may involve hazardous reagents, can be performed much more safely in a flow reactor where the small reaction volume and high surface-area-to-volume ratio allow for precise temperature control. thieme-connect.com This minimizes the risk of thermal runaway and can lead to cleaner reaction profiles with higher yields.

Q & A

Q. What training modules are essential for new researchers working with halogenated piperidinones?

  • Methodological Answer : Combine hands-on training in advanced spectroscopy (e.g., 2D NMR, X-ray crystallography) with hazard mitigation workshops. Encourage participation in crystallography databases (e.g., CCDC, PDB) for data deposition and collaborative problem-solving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.